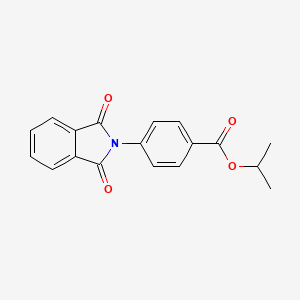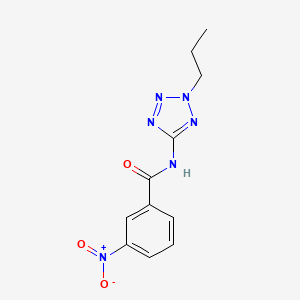
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of L-THP is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine and serotonin receptors, leading to increased release of these neurotransmitters and subsequent modulation of their activity. Additionally, L-THP has been found to act as an antagonist at the mu-opioid receptor, reducing the activity of this receptor and producing analgesic effects.
Biochemical and physiological effects:
L-THP has been found to produce several biochemical and physiological effects in animal models and human subjects. It has been shown to reduce pain sensitivity, decrease anxiety and stress, and improve sleep quality. Additionally, L-THP has been found to have antioxidant and anti-inflammatory effects, suggesting potential applications in the treatment of oxidative stress and inflammation-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using L-THP in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, L-THP is readily available and can be synthesized from several plant sources. However, one limitation of using L-THP in lab experiments is its relatively low potency compared to other analgesic and anxiolytic compounds. Additionally, the exact mechanism of action of L-THP is not fully understood, making it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. L-THP has been found to have neuroprotective effects in animal models, and further research could investigate its potential therapeutic applications in humans. Additionally, L-THP could be investigated as a potential treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research could investigate the potential of L-THP as a novel analgesic or anxiolytic compound, either alone or in combination with other drugs.
Synthesis Methods
L-THP can be synthesized from several plant sources, including Corydalis yanhusuo and Stephania tetrandra. The most common method of synthesis involves extraction from these plants using solvents and subsequent purification through chromatography techniques.
Scientific Research Applications
L-THP has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been found to have analgesic, anxiolytic, and sedative effects, making it a promising candidate for the treatment of pain, anxiety, and sleep disorders. Additionally, L-THP has been shown to have neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-4-6-15(7-5-14)12-20-9-8-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBODPWDQHJZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322219 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
414874-70-7 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)



![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)

![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)